molecular formula C18H21NOS B4966822 2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide

Cat. No.: B4966822
M. Wt: 299.4 g/mol
InChI Key: QLKNXKALCSUDEC-UHFFFAOYSA-N
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Description

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide is an organic compound with the molecular formula C17H19NOS.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide typically involves the reaction of 2-phenylsulfanylpropanoic acid with 4-isopropylaniline under specific conditions. The reaction is usually carried out in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a base like triethylamine. The reaction mixture is stirred at room temperature for several hours to yield the desired product .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory-scale methods, focusing on yield improvement, cost reduction, and environmental considerations.

Chemical Reactions Analysis

Types of Reactions

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide involves its interaction with specific molecular targets. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The exact pathways and molecular targets can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity.

Properties

IUPAC Name

2-phenylsulfanyl-N-(4-propan-2-ylphenyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NOS/c1-13(2)15-9-11-16(12-10-15)19-18(20)14(3)21-17-7-5-4-6-8-17/h4-14H,1-3H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QLKNXKALCSUDEC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1=CC=C(C=C1)NC(=O)C(C)SC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NOS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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